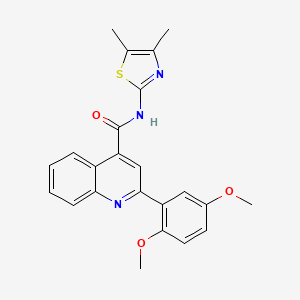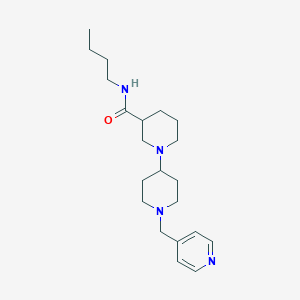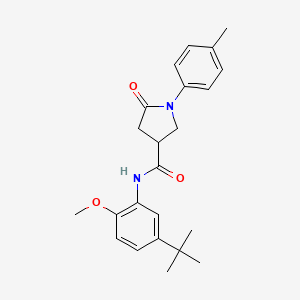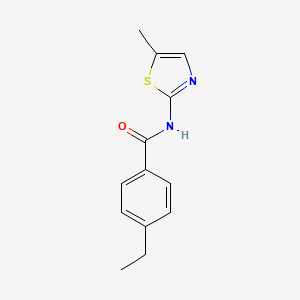![molecular formula C19H25N3OS B6117420 N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine, also known as ITI-214, is a small molecule drug that has shown promising results in preclinical studies for treating various diseases. ITI-214 is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways.
作用機序
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine selectively inhibits PDE1, an enzyme that breaks down cyclic nucleotides, such as cAMP and cGMP, which play important roles in intracellular signaling pathways. By inhibiting PDE1, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine increases the levels of cAMP and cGMP, leading to downstream effects such as vasodilation, anti-inflammatory effects, and neuroprotective effects.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical models. In cardiovascular disease models, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been shown to improve cardiac function, reduce inflammation, and improve endothelial function. In neurological disease models, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. Inflammatory disease models have shown N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine to have anti-inflammatory effects and reduce disease severity.
実験室実験の利点と制限
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for large-scale production. It has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine does have some limitations for lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its mechanism of action is complex and involves multiple signaling pathways, making it difficult to fully understand its effects.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine. One area of interest is its potential as a treatment for Alzheimer's disease. N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has shown neuroprotective effects in preclinical models and may be able to slow the progression of Alzheimer's disease. Another area of interest is its potential as a treatment for inflammatory bowel disease. N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has shown anti-inflammatory effects in preclinical models and may be able to reduce inflammation in the gut. Finally, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine may have potential as a treatment for heart failure. It has been shown to improve cardiac function and reduce inflammation in preclinical models, making it a promising candidate for further study.
合成法
The synthesis of N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine involves the reaction of 4-isopropylphenylamine with 4-methyl-1,3-thiazol-5-carboxylic acid to form an intermediate, which is then reacted with piperidine to produce N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine. The synthesis method has been optimized to produce high yields of pure N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine, making it suitable for large-scale production.
科学的研究の応用
N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been extensively studied in preclinical models for various diseases, including neurological disorders, cardiovascular diseases, and inflammatory diseases. In animal models of stroke, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been shown to improve neurological function and reduce brain damage. In models of heart failure, N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has been shown to improve cardiac function and reduce inflammation. N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine has also shown promising results in models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-13(2)15-6-8-16(9-7-15)21-17-5-4-10-22(11-17)19(23)18-14(3)20-12-24-18/h6-9,12-13,17,21H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQRYCRKKGDSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)

![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)

![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6117375.png)

![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)